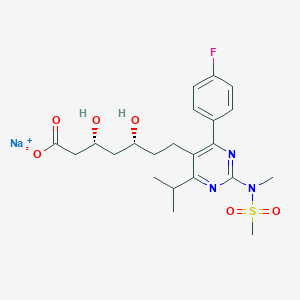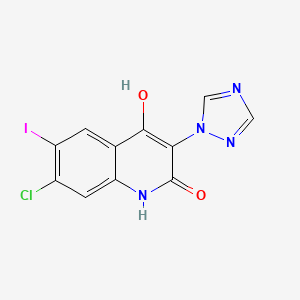
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of functional groups, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of Functional Groups: The chloro, hydroxy, and iodo groups can be introduced through halogenation and hydroxylation reactions.
Triazole Ring Formation: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a fully hydrogenated quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives exhibit anticancer activity.
Medicine
Antimalarial Drugs: Quinoline derivatives like chloroquine are used as antimalarial agents.
Anti-inflammatory Drugs: Some derivatives have anti-inflammatory properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pesticides: Some derivatives are used as pesticides.
Mecanismo De Acción
The mechanism of action of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting between DNA base pairs, affecting replication and transcription.
Modulate Receptors: By binding to specific receptors and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group.
Uniqueness
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is unique due to the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H6ClIN4O2 |
|---|---|
Peso molecular |
388.55 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H6ClIN4O2/c12-6-2-8-5(1-7(6)13)10(18)9(11(19)16-8)17-4-14-3-15-17/h1-4H,(H2,16,18,19) |
Clave InChI |
ZKXQECQJOPMUAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1I)Cl)NC(=O)C(=C2O)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




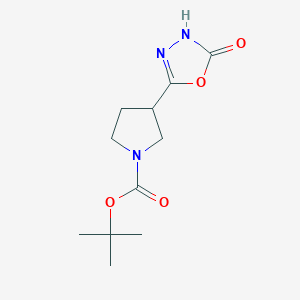
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
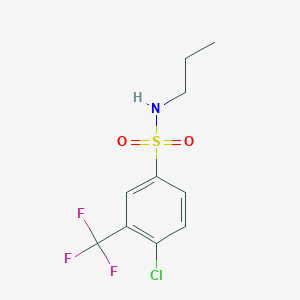
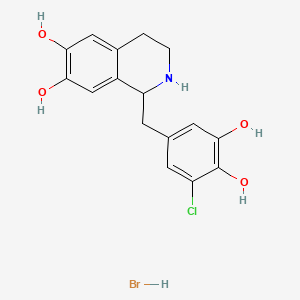
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
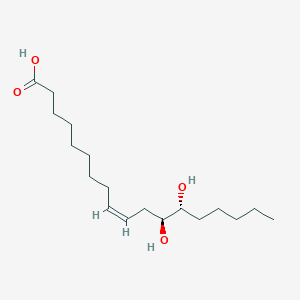
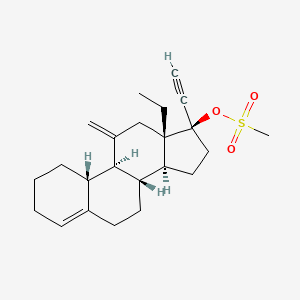
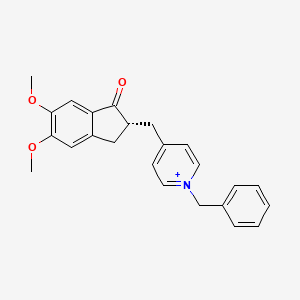
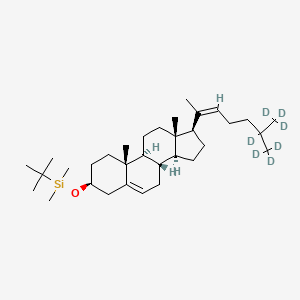
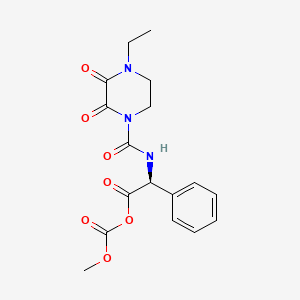
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
